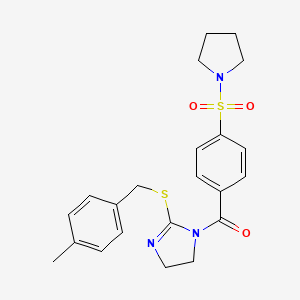

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

This compound is a substituted imidazole derivative featuring a 4-methylbenzylthio group at the 2-position of the 4,5-dihydroimidazole ring and a 4-(pyrrolidin-1-ylsulfonyl)phenyl methanone moiety. The 4-methylbenzylthio group enhances lipophilicity, while the pyrrolidinylsulfonyl substituent may improve solubility and binding affinity through polar interactions .

Properties

IUPAC Name |

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-17-4-6-18(7-5-17)16-29-22-23-12-15-25(22)21(26)19-8-10-20(11-9-19)30(27,28)24-13-2-3-14-24/h4-11H,2-3,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSLFFLWSCLLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Features

The compound features several key structural components:

- Imidazole Ring : Known for its presence in many bioactive compounds, contributing to various biological activities.

- Thioether Linkage : Enhances the compound's interaction with biological targets.

- Pyrrolidine Sulfonamide Group : May influence the compound's pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thioether group may participate in redox reactions, modulating biological effects. This dual functionality allows for unique interactions that may enhance its efficacy compared to simpler structures.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:

| Compound Type | Biological Activity |

|---|---|

| Imidazole Derivatives | Antifungal, anticancer |

| Thioether Derivatives | Antimicrobial |

| Methoxy-substituted Phenols | Anti-inflammatory |

The specific activities of this compound have not been fully elucidated but are likely influenced by its unique structure and functional groups.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that thioether-containing compounds often display antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Compounds featuring imidazole rings have been investigated for their anticancer properties. Studies suggest that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Inflammation Modulation : The methoxy group present in similar compounds has been linked to anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nucleophilic Substitution Reaction : A 4-methylbenzyl thiol reacts with a tosylated imidazole derivative under controlled conditions.

- Reaction Conditions : The reaction is often carried out in the presence of bases like sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.

Scientific Research Applications

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. The specific biological activity of this compound is still under investigation, but it is likely influenced by its unique structure. Potential applications include:

- Antimicrobial Activity : Many thioether-containing compounds have shown promise as antimicrobial agents. The presence of sulfur in the thioether group can enhance the compound's ability to disrupt microbial cell membranes.

- Anticancer Properties : Imidazole derivatives are often investigated for their anticancer properties. The compound's structure may allow it to interfere with cancer cell proliferation or induce apoptosis.

- Anti-inflammatory Effects : The methoxy group may enhance anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored compounds related to (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |

| Thioether Derivatives | Thioether linkage | Antimicrobial |

| Methoxy-substituted Phenols | Methoxy group | Anti-inflammatory |

These studies indicate that compounds with similar functionalities can exhibit significant biological activities, which may be further explored through high-throughput screening methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Imidazole Derivatives

The target compound shares structural homology with several imidazole-based derivatives synthesized for bioactive screening. Key comparisons include:

Key Observations :

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of imidazole derivatives like this compound typically involves multi-step protocols. Key steps include:

- Sulfonylation : Reacting imidazole intermediates with benzenesulfonyl chloride or analogs in anhydrous THF using sodium hydride as a base at 0°C .

- Lithiation and Acylation : At −78°C, tert-butyllithium is used to deprotonate intermediates, followed by reaction with acylating agents (e.g., 3,4,5-trimethoxybenzoyl chloride) to introduce ketone functionalities .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) yields pure products (40–95% yields) .

Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry of lithiation reagents, and optimize solvent polarity during purification.

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis at 298 K with Cu-Kα radiation provides definitive structural confirmation. Parameters like R factor (<0.05) and data-to-parameter ratios (>12:1) ensure reliability .

- Spectroscopy : Use / NMR to verify substituent integration and for functional groups (e.g., S=O stretches at ~1150 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell-based assays for this compound?

Methodological Answer:

- Standardized Assay Design : Adopt randomized block designs with split-plot arrangements to account for variables like cell line heterogeneity and treatment timing .

- Data Normalization : Use internal controls (e.g., housekeeping genes for cytotoxicity assays) and statistical tools (ANOVA with post-hoc tests) to minimize batch effects .

- Mechanistic Follow-Up : Combine assays (e.g., flow cytometry for apoptosis, Western blotting for target protein expression) to cross-validate activity .

Q. What strategies are effective in improving the compound’s solubility and stability in aqueous solutions for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based formulations to enhance solubility without precipitation .

- Prodrug Modifications : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrolidin-1-ylsulfonyl moiety, followed by enzymatic cleavage studies .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to identify degradation pathways .

Q. How can environmental fate and degradation pathways of this compound be systematically evaluated?

Methodological Answer:

- Abiotic Studies : Assess hydrolysis (pH 3–9 buffers) and photolysis (UV light, 254 nm) over 72 hours, quantifying degradation via LC-MS .

- Biotic Studies : Use soil microcosms or activated sludge systems to track microbial degradation, measuring metabolites (e.g., imidazole ring-opening products) .

- QSAR Modeling : Predict eco-toxicity endpoints (e.g., LC) using logP and electronic descriptors derived from crystallographic data .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

Q. How can computational modeling guide the rational design of derivatives with enhanced target binding?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystallographic coordinates (PDB) to predict interactions with biological targets (e.g., kinases). Focus on the sulfonylphenyl and imidazole moieties .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the methanone group in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.